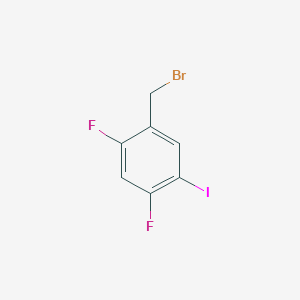

2,4-Difluoro-5-iodobenzyl bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-5-iodobenzyl bromide is a chemical compound with the molecular formula C7H4BrF2I. It has a molecular weight of 332.91 . It’s commonly used for research purposes .

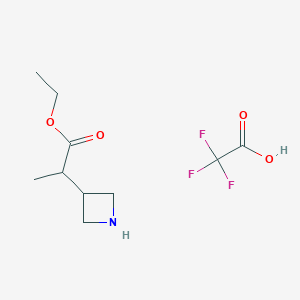

Molecular Structure Analysis

The molecular structure of 2,4-Difluoro-5-iodobenzyl bromide consists of a benzyl group (a benzene ring attached to a CH2 group) with fluorine atoms at the 2 and 4 positions, an iodine atom at the 5 position, and a bromine atom attached to the CH2 group .Scientific Research Applications

Synthetic Methodologies and Organic Transformations

One significant application of halogenated compounds closely related to 2,4-Difluoro-5-iodobenzyl bromide lies in synthetic organic chemistry, where they serve as precursors or intermediates in the creation of complex molecules. For instance, research has shown that halogenated derivatives are pivotal in the synthesis of dibromobenzenes, valuable for their roles in further chemical transformations, including reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011). Furthermore, selenoxides have been utilized as catalysts for the bromination of organic substrates, demonstrating the broad applicability of halogenated compounds in facilitating chemical reactions (Goodman & Detty, 2004).

Material Science and Functional Materials

In material science, halogenated compounds are explored for their potential in creating new materials with desirable properties. For instance, the synthesis and characterization of novel ionic liquids with ether functionalities have shown that halogenated compounds can lead to the development of materials with low melting points and specific thermal properties, which are valuable in various industrial applications (Kärnä, Lahtinen, & Valkonen, 2009).

Biological Studies and Medical Imaging

In the realm of biological studies and medical imaging, halogenated compounds have been explored for their radical scavenging activity and potential as imaging agents. The synthesis and evaluation of ascorbate analogs, such as 5-O-(4'-iodobenzyl)-L-ascorbic acid, highlight the interest in utilizing halogenated compounds to study biological processes and potentially improve imaging techniques in medical applications (Kato et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of more complex molecules, suggesting that its primary role may be as a building block in chemical reactions .

Mode of Action

The mode of action of 2,4-Difluoro-5-iodobenzyl bromide is likely related to its reactivity as a halogenated compound. The bromide group can act as a leaving group, allowing nucleophilic substitution reactions to occur . This property is often exploited in organic synthesis to create new carbon-carbon bonds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Difluoro-5-iodobenzyl bromide. Factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific enzymes or transport proteins) could also influence its action and efficacy.

properties

IUPAC Name |

1-(bromomethyl)-2,4-difluoro-5-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-3-4-1-7(11)6(10)2-5(4)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGULFMXWOOKKCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-iodobenzyl bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)

![4-(dipropylsulfamoyl)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2814036.png)

![1,3-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2814039.png)

![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)

![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)